2-Sulfopropanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

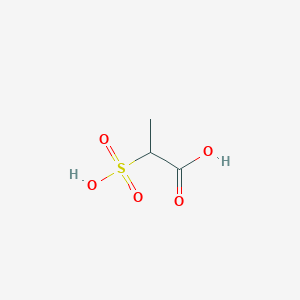

2-Sulfopropanoic acid is an organic compound with the molecular formula C3H6O5S. It is a sulfonic acid derivative of propanoic acid, characterized by the presence of a sulfonic acid group (-SO3H) attached to the second carbon of the propanoic acid chain. This compound is known for its high water solubility and is used in various chemical and biological applications.

准备方法

Synthetic Routes and Reaction Conditions: 2-Sulfopropanoic acid can be synthesized through several methods. One common approach involves the sulfonation of propanoic acid using sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition.

Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of 2-sulfo-1-propanol. This process involves the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide in the presence of a catalyst. The reaction is conducted in aqueous medium and requires careful control of temperature and pH to achieve high yields.

化学反应分析

Types of Reactions: 2-Sulfopropanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding alcohols or aldehydes.

Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, amines.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Alcohols, aldehydes.

Substitution: Various substituted propanoic acid derivatives.

科学研究应用

Chemical Properties and Structure

2-Sulfopropanoic acid has the molecular formula C3H6O5S and is characterized by the presence of a sulfonic acid group. Its structure allows it to participate in various chemical reactions, making it valuable in synthetic chemistry.

Biochemical Applications

2.1. Role in Amino Acid Studies

This compound serves as an important analog in studies related to amino acids and neurotransmitters. Its structural similarity to cysteine allows researchers to investigate excitatory amino acids in the brain, contributing to our understanding of neurochemical pathways and potential therapeutic targets .

2.2. Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, which may help mitigate oxidative stress in biological systems. This characteristic is particularly relevant in studies focusing on neurodegenerative diseases where oxidative damage plays a critical role .

Agricultural Applications

3.1. Fungicidal Activity

Recent studies have highlighted the fungicidal potential of compounds related to this compound. For instance, derivatives of this compound have been synthesized and tested for their efficacy against various fungal strains, showing promising results that could lead to the development of new antifungal agents for agricultural use .

Table 1: Fungicidal Activity of this compound Derivatives

| Compound Name | Fungal Strain Targeted | Efficacy (%) |

|---|---|---|

| Compound A | Botrytis cinerea | 85 |

| Compound B | Fusarium oxysporum | 78 |

| Compound C | Alternaria solani | 90 |

Pharmaceutical Applications

4.1. Potential Therapeutics

The versatility of this compound extends into pharmaceuticals, where it is being investigated for its potential role in treating diseases characterized by amyloid deposits, such as Alzheimer's disease. Studies suggest that derivatives of this compound may inhibit amyloid aggregation, presenting a novel therapeutic avenue .

4.2. Drug Delivery Systems

Due to its chemical properties, this compound can be utilized in drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs. This application is particularly significant in the formulation of new therapeutic agents that require efficient delivery mechanisms .

Case Studies

5.1. Case Study on Antioxidant Effects

A study conducted on the effects of this compound on neuronal cells demonstrated a significant reduction in oxidative stress markers when treated with this compound compared to control groups. The findings suggest its potential use as a neuroprotective agent.

5.2. Agricultural Field Trials

Field trials involving the application of fungicidal formulations containing derivatives of this compound showed a marked decrease in fungal infections among crops, leading to improved yields and crop health over untreated controls.

作用机制

The mechanism of action of 2-sulfopropanoic acid involves its interaction with various molecular targets and pathways. For instance, in the context of Alzheimer’s disease, it inhibits the aggregation of beta-amyloid peptides by binding to monomeric forms and preventing their oligomerization . This interaction is facilitated by the sulfonic acid group, which forms hydrogen bonds and electrostatic interactions with the peptide molecules.

相似化合物的比较

2-Sulfopropanoic acid can be compared with other sulfonic acid derivatives such as:

3-Sulfopropanoic acid: Similar in structure but with the sulfonic acid group attached to the third carbon.

Methanesulfonic acid: A simpler sulfonic acid with a single carbon chain.

Ethanesulfonic acid: Contains a two-carbon chain with a sulfonic acid group.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to inhibit beta-amyloid oligomer formation sets it apart from other sulfonic acids, making it a valuable compound in medical research .

生物活性

2-Sulfopropanoic acid, also known as 3-sulfopropanoic acid (3-SPA), is an organic compound that has garnered attention for its biological activity, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article examines the compound's biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a propanoic acid backbone with a sulfonate group at one end. Its chemical formula is C3H6O6S, and it has a molecular weight of approximately 170.14 g/mol. The presence of both hydroxyl and sulfonic acid groups contributes to its unique reactivity and interactions within biological systems.

Enzyme Inhibition

Research indicates that this compound acts as a competitive inhibitor for various enzymes, particularly those involved in sugar metabolism . Notably, it has been shown to inhibit lactate dehydrogenase (LDH) and lactate dehydrogenase-A (LDH-A), which are critical in metabolic pathways associated with cellular respiration and energy production.

Neuroprotective Effects

Recent studies have highlighted the role of 3-SPA in preventing the aggregation of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. In vitro experiments demonstrated that 3-SPA can stabilize Aβ monomers, thereby inhibiting their misfolding and subsequent oligomerization . This mechanism suggests a potential therapeutic role for 3-SPA in neurodegenerative disorders.

Case Studies and Clinical Data

- Alzheimer's Disease : A study involving patients with Alzheimer's disease treated with tramiprosate, a prodrug of 3-SPA, found significantly elevated levels of 3-SPA in cerebrospinal fluid (CSF) compared to untreated individuals. The mean concentration in treated patients was approximately 135±51nM versus 11.7±4.3nM in drug-naïve patients . This elevation correlates with improved cognitive outcomes, particularly in patients carrying the ε4 allele of the apolipoprotein E gene.

- Metabolic Alterations : In a study examining metabolic changes in MCF-7 cells exposed to E. coli secretome, up-regulation of metabolites including 2-oxo-3-sulfopropanoic acid was observed after treatment. The analysis revealed significant dysregulation of metabolic pathways, highlighting the compound's potential role in cellular responses to microbial exposure .

Summary of Clinical Findings on 3-SPA Levels

| Patient Group | Mean Concentration (nM) | Cognitive Impairment Assessment |

|---|---|---|

| Drug-naïve Patients | 11.7±4.3 | Various neurodegenerative diseases |

| AD Patients Treated with Tramiprosate | 135±51 | Significant cognitive improvement observed |

属性

IUPAC Name |

2-sulfopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O5S/c1-2(3(4)5)9(6,7)8/h2H,1H3,(H,4,5)(H,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGKAOURNYRYBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55306-57-5 |

Source

|

| Record name | 2-sulfopropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。